molecular formula C33H34N2O3 B13995440 N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine CAS No. 65012-52-4

N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine

Cat. No.: B13995440
CAS No.: 65012-52-4
M. Wt: 506.6 g/mol
InChI Key: KWEQVAQSENVQCS-UHFFFAOYSA-N
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Description

N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

Uniqueness

N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

65012-52-4

Molecular Formula

C33H34N2O3

Molecular Weight

506.6 g/mol

IUPAC Name

N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine

InChI

InChI=1S/C33H34N2O3/c1-36-31-15-14-26(19-33(31)38-3)18-30-28-21-32(37-2)29(34-22-24-10-6-4-7-11-24)20-27(28)16-17-35(30)23-25-12-8-5-9-13-25/h4-17,19-21,30,34H,18,22-23H2,1-3H3

InChI Key

KWEQVAQSENVQCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3C=CN2CC4=CC=CC=C4)NCC5=CC=CC=C5)OC)OC

Origin of Product

United States

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